Cas no 726-25-0 ((E)-N-benzyl-N'-phenylcarbamimidothioic acid)

(E)-N-benzyl-N'-phenylcarbamimidothioic acid is a thiourea derivative characterized by its carbamimidothioic acid functional group, which confers reactivity in organic synthesis and coordination chemistry. The compound features a benzyl and phenyl substituent, enhancing its steric and electronic properties for applications in asymmetric catalysis, ligand design, and pharmaceutical intermediates. Its (E)-configuration ensures structural stability, while the thioamide moiety offers versatility in metal chelation and nucleophilic reactions. This compound is particularly valuable in the development of chiral catalysts and bioactive molecules due to its tunable reactivity and potential for selective functionalization. High purity and well-defined stereochemistry make it suitable for rigorous synthetic and mechanistic studies.
(E)-N-benzyl-N'-phenylcarbamimidothioic acid structure
726-25-0 structure
Product name:(E)-N-benzyl-N'-phenylcarbamimidothioic acid
CAS No:726-25-0
MF:C14H14N2S
MW:242.339361667633
MDL:MFCD00022120
CID:570221
PubChem ID:253661449

(E)-N-benzyl-N'-phenylcarbamimidothioic acid Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-phenyl-N'-(phenylmethyl)-
    • 1-Benzyl-3-phenylthiourea
    • 1-Benzyl-3-phenyl-2-thiourea
    • 1-benzyl-3-phenyl-thiourea
    • N-Benzyl-N'-phenyl-thioharnstoff
    • N-benzyl-N'-phenylthiourea
    • N-phenyl-N'-benzylthiourea
    • Urea,1-benzyl-3-phenyl-2-thio
    • Urea, 1-benzyl-3-phenyl-2-thio-
    • Thiourea, N-phenyl-N'-(phenylmethyl)-
    • 3-benzyl-1-phenylthiourea
    • NXCBDDGSOXJEFZ-UHFFFAOYSA-N
    • (E)-N-benzyl-N'-phenylcarbamimidothioic acid
    • NSC25017
    • Probes1_000002
    • Probes2_000403
    • N'-benzyl-N-phenylthiourea
    • N-benzyl-N'-phenyl thiourea
    • CBDivE_009624
    • N-Benzyl-N'-phenylthiourea #
    • A
    • CHEMBL1910060
    • MFCD00022120
    • 1-phenyl-3-(phenylmethyl)thiourea
    • 726-25-0
    • BS-4521
    • Z45794554
    • AKOS003241050
    • FT-0632879
    • F0081-0280
    • NSC-25017
    • N-benzyl-N'-phenylcarbamimidothioic acid
    • B4997
    • AKOS024574400
    • AE-848/33212059
    • BDBM50356180
    • T71271
    • A837581
    • SCHEMBL1520659
    • AKOS000430965
    • DTXSID70349913
    • CS-0182193
    • EN300-7269426
    • STK030886
    • MDL: MFCD00022120
    • Inchi: 1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)
    • InChI Key: NXCBDDGSOXJEFZ-UHFFFAOYSA-N
    • SMILES: S=C(N([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 242.08800
  • Monoisotopic Mass: 242.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2
  • XLogP3: 3

Experimental Properties

  • Color/Form: White solid
  • Density: 1.212
  • Melting Point: 153.0 to 157.0 deg-C
  • Boiling Point: 377.7 °C at 760 mmHg
  • Flash Point: 182.2 °C
  • Refractive Index: 1.683
  • PSA: 56.15000
  • LogP: 3.63710

(E)-N-benzyl-N'-phenylcarbamimidothioic acid Security Information

(E)-N-benzyl-N'-phenylcarbamimidothioic acid Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(E)-N-benzyl-N'-phenylcarbamimidothioic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0081-0280-3mg
(E)-N-benzyl-N'-phenylcarbamimidothioic acid
726-25-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0081-0280-4mg
(E)-N-benzyl-N'-phenylcarbamimidothioic acid
726-25-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0081-0280-2mg
(E)-N-benzyl-N'-phenylcarbamimidothioic acid
726-25-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0081-0280-5mg
(E)-N-benzyl-N'-phenylcarbamimidothioic acid
726-25-0 90%+
5mg
$69.0 2023-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B834386-1g
1-Benzyl-3-phenyl-2-thiourea
726-25-0 97%
1g
¥131.40 2022-09-02
Life Chemicals
F0081-0280-2μmol
(E)-N-benzyl-N'-phenylcarbamimidothioic acid
726-25-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0081-0280-5μmol
(E)-N-benzyl-N'-phenylcarbamimidothioic acid
726-25-0 90%+
5μmol
$63.0 2023-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B30980-5g
1-Benzyl-3-phenylthiourea
726-25-0 97%
5g
¥1968.0 2022-04-28
Alichem
A019108338-100g
1-Benzyl-3-phenylthiourea
726-25-0 95%
100g
$517.32 2023-09-01
abcr
AB149370-10 g
1-Benzyl-3-phenyl-2-thiourea; 98%
726-25-0
10 g
€162.10 2023-07-20

(E)-N-benzyl-N'-phenylcarbamimidothioic acid Related Literature

Additional information on (E)-N-benzyl-N'-phenylcarbamimidothioic acid

Comprehensive Overview of Compound CAS No. 726-25-0: (E)-N-benzyl-N'-phenylcarbamimidothioic acid

(E)-N-benzyl-N'-phenylcarbamimidothioic acid (CAS No. 726-25-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thioureas and is characterized by its unique structural features, which include a benzyl and a phenyl group attached to a thiourea moiety. The compound's chemical structure and properties make it an intriguing candidate for various applications, particularly in the development of new drugs and therapeutic agents.

The molecular formula of (E)-N-benzyl-N'-phenylcarbamimidothioic acid is C13H13N2OS, and its molecular weight is approximately 243.31 g/mol. The compound is known for its stability under a wide range of conditions, which makes it suitable for both laboratory research and industrial applications. Its solubility in various organic solvents, such as ethanol and dimethyl sulfoxide (DMSO), further enhances its utility in chemical synthesis and biological assays.

Recent studies have highlighted the potential of (E)-N-benzyl-N'-phenylcarbamimidothioic acid in the development of novel therapeutic agents. One notable application is its use as a scaffold for the design of inhibitors targeting specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes, including respiration and pH regulation.

In addition to its enzymatic inhibition properties, (E)-N-benzyl-N'-phenylcarbamimidothioic acid has shown promise in the field of antiviral research. A study conducted by a team of researchers at the University of California, San Francisco, revealed that certain derivatives of this compound possess antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the disruption of viral replication processes, making it a potential lead compound for the development of new antiviral drugs.

The structural flexibility and functional group diversity of (E)-N-benzyl-N'-phenylcarbamimidothioic acid also make it an attractive candidate for drug delivery systems. Researchers at the Massachusetts Institute of Technology (MIT) have explored the use of this compound as a prodrug carrier, where it can be modified to release active pharmaceutical ingredients (APIs) in a controlled manner. This approach has shown significant potential in improving the bioavailability and therapeutic efficacy of drugs, particularly those with poor solubility or stability.

Beyond its direct applications in drug development, (E)-N-benzyl-N'-phenylcarbamimidothioic acid has also been studied for its potential as a chelating agent. Chelation therapy is an important medical treatment used to remove toxic metals from the body. Research published in the Journal of Inorganic Biochemistry has shown that this compound can effectively chelate metal ions such as lead and mercury, making it a promising candidate for developing new chelation therapies.

The synthesis of (E)-N-benzyl-N'-phenylcarbamimidothioic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with phenyl isothiocyanate followed by subsequent modifications to achieve the desired structure. The ease of synthesis and scalability make this compound an attractive choice for large-scale production in both academic and industrial settings.

In conclusion, (E)-N-benzyl-N'-phenylcarbamimidothioic acid (CAS No. 726-25-0) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features, stability, and functional group diversity make it an ideal candidate for developing novel therapeutic agents, drug delivery systems, and chelation therapies. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:726-25-0)(E)-N-benzyl-N'-phenylcarbamimidothioic acid
A1206818
Purity:99%
Quantity:25g
Price ($):157.0
atkchemica
(CAS:726-25-0)(E)-N-benzyl-N'-phenylcarbamimidothioic acid
CL19344
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry